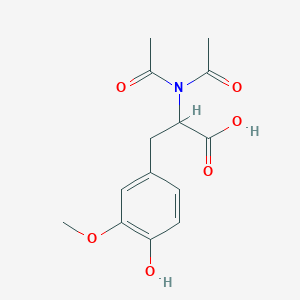

2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a compound of significant interest in various scientific fields. It belongs to a class of organic compounds known for their structural complexity and functional importance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: To synthesize 2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a multi-step organic synthesis is often employed. Typical reaction steps may include the acetylation of an amine precursor, followed by a series of hydroxylation and methoxylation reactions. The conditions are meticulously controlled to ensure the desired yield and purity.

Industrial Production Methods: Industrial production might involve the same synthetic steps but scaled to accommodate large-batch processes. This often includes the use of automated reactors and continuous flow systems to streamline production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinone structures.

Reduction: Reduction reactions may break down some functional groups, leading to simpler structures.

Substitution: Various substituents can be introduced on the aromatic ring or the propanoic acid chain through nucleophilic or electrophilic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) and conditions involving acidic or neutral pH.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄).

Substitution: Halogenating agents or reagents like sulfonyl chlorides in polar solvents.

Major Products Formed: The products depend on the reaction type but can include oxidized or reduced derivatives, and substituted phenylpropanoic acids.

Applications De Recherche Scientifique

Chemistry: Utilized in synthetic organic chemistry for the development of more complex molecules or as a model compound for studying reaction mechanisms.

Biology: Acts as a biomolecular probe for investigating enzyme activities and metabolic pathways involving aromatic amino acids.

Medicine: Has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.

Industry: Could be used in the synthesis of high-value fine chemicals and pharmaceuticals.

Mécanisme D'action

This compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the biological context.

Molecular Targets and Pathways:

Enzymes: Can be a substrate for enzymes like cytochrome P450s.

Receptors: Might interact with certain cell-surface receptors involved in signaling pathways.

Comparaison Avec Des Composés Similaires

2-(N-Acetylamino)-3-phenylpropanoic acid

3-(4-Hydroxyphenyl)-2-oxo-3-phenylpropanoic acid

3-Methoxy-4-hydroxyphenylacetic acid

This deep dive offers a snapshot of the compound's rich potential and broad applications in scientific research and industry

Activité Biologique

2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as HMPA (3-(4-hydroxy-3-methoxyphenyl)propionic acid), is a derivative of hydroxycinnamic acid that has garnered attention for its potential biological activities. This compound is primarily recognized for its antioxidant, anti-inflammatory, and metabolic benefits, derived from its interactions with gut microbiota and its effects on various biological systems.

- Molecular Formula: C12H15NO5

- Molecular Weight: 253.25 g/mol

- CAS Number: 1951438-94-0

Antioxidant Properties

HMPA exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress. The compound's ability to scavenge free radicals has been demonstrated in various studies, suggesting its potential role in preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Effects

Research indicates that HMPA may reduce inflammation through the modulation of inflammatory cytokines. This effect is particularly relevant in conditions such as obesity and metabolic syndrome, where inflammation plays a critical role.

Metabolic Benefits

HMPA has been shown to influence metabolic pathways positively. For instance:

- Weight Management: In animal models, HMPA administration led to reduced weight gain and improved insulin sensitivity when subjected to high-fat diets (HFD) .

- Gut Microbiota Modulation: The compound promotes the growth of beneficial gut bacteria (Bacteroidetes) while reducing harmful bacteria (Firmicutes), contributing to improved metabolic health .

Study 1: Metabolic Effects in High-Fat Diet Models

In a study published in Bioscience, Biotechnology, and Biochemistry, researchers administered HMPA to Sprague-Dawley rats on a high-fat diet. The results showed:

- Weight Loss: Rats receiving HMPA exhibited significantly less weight gain compared to controls.

- Improved Lipid Profiles: There was a notable reduction in hepatic steatosis and improved lipid metabolism markers .

| Parameter | Control Group | HMPA Group |

|---|---|---|

| Weight Gain (g) | 15 ± 2 | 5 ± 1 |

| Hepatic Lipids (mg/g) | 50 ± 5 | 30 ± 4 |

| Insulin Sensitivity (AU) | 1.0 | 2.5 |

Study 2: Muscle Function Enhancement

Another investigation focused on the effects of HMPA on muscle strength and endurance in mice. The findings revealed:

- Increased Grip Strength: Mice treated with HMPA showed enhanced grip strength compared to untreated controls.

- Endurance Improvement: Treadmill tests indicated that HMPA administration significantly prolonged exercise duration .

| Test Type | Control Group | HMPA Group |

|---|---|---|

| Grip Strength (N) | 5.0 ± 0.5 | 7.5 ± 0.6 |

| Treadmill Duration (min) | 20 ± 2 | 30 ± 3 |

The biological activities of HMPA are attributed to several mechanisms:

- Antioxidant Defense: HMPA enhances the expression of antioxidant enzymes.

- Cytokine Regulation: It modulates pro-inflammatory cytokines like TNF-alpha and IL-6.

- Microbiota Interaction: The compound's metabolism by gut microbiota leads to the production of bioactive metabolites that further influence host metabolism.

Propriétés

IUPAC Name |

2-(diacetylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-8(16)15(9(2)17)11(14(19)20)6-10-4-5-12(18)13(7-10)21-3/h4-5,7,11,18H,6H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYUYZCMMVJZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(CC1=CC(=C(C=C1)O)OC)C(=O)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298686 | |

| Record name | Tyrosine, N,N-diacetyl-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951438-94-0 | |

| Record name | Tyrosine, N,N-diacetyl-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951438-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine, N,N-diacetyl-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.